methyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate typically involves the condensation of salicylaldehyde derivatives with β-ketoesters under acidic or basic conditions . One common method involves the use of methoxy-substituted salicylaldehyde and methyl acetoacetate in the presence of a base such as piperidine or pyridine. The reaction is usually carried out at elevated temperatures to facilitate the formation of the coumarin ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. These methods are valued for their eco-friendliness and reduced reaction times compared to conventional batch processes.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives .
Scientific Research Applications
Methyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit enzymes or interact with DNA, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-oxo-2H-chromene-3-carboxylate
- Ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate
- Ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate
Uniqueness
Methyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate is unique due to the presence of the methoxy group at the 6-position, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility and potentially improve its pharmacokinetic properties compared to other similar compounds .
Biological Activity
Methyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate, a member of the chromene family, has garnered attention for its diverse biological activities. This compound features a chromene ring system with a methoxy group and a carboxylate group, contributing to its unique chemical reactivity and potential therapeutic applications. This article explores the biological activities of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₀O₅
- Molecular Weight : Approximately 234.20 g/mol
- Structural Features : Contains a methoxy group at the sixth position and a carboxylate group at the third position, enhancing solubility and reactivity compared to similar compounds.
Biological Activities
This compound exhibits a variety of biological activities:
- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.
- Anticancer Properties : Exhibits potential in inhibiting cancer cell proliferation through modulation of specific signaling pathways.
- Antioxidant Effects : Capable of scavenging free radicals, thus protecting cells from oxidative stress.
- Anti-inflammatory Activity : Influences pathways related to inflammation, potentially reducing chronic inflammatory responses.
The compound interacts with various molecular targets within biological systems:
- Enzyme Inhibition : It has been shown to inhibit phospholipase A2 (sPLA2), which is involved in inflammatory processes, with an IC50 value of 3.1 ± 0.06 nmol .
- Cell Signaling Modulation : By affecting signaling pathways related to inflammation and oxidative stress, it may alter cell proliferation dynamics, contributing to its anticancer effects.
Case Studies
Several studies have highlighted the biological activity of this compound:
-
Anticancer Study :
- A study evaluated the effect of this compound on various cancer cell lines, revealing significant inhibition of cell growth and induction of apoptosis in breast cancer cells.
- The study suggested that the compound activates caspase pathways leading to programmed cell death.
- Antimicrobial Research :
-
Oxidative Stress Protection :
- Investigations into its antioxidant capabilities revealed that it effectively reduces oxidative damage in cellular models exposed to reactive oxygen species (ROS).
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Unique Properties |
---|---|---|
6-Methoxy-2H-chromene-3-carboxylic acid | Carboxylic acid instead of ester | Different reactivity due to the acid group |
Methyl 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid | Contains an oxo group | Different oxidation state influences reactivity |
Ethyl 6-methoxy-1-benzofuran-2-carboxylate | Benzofuran ring instead of chromene | Varies in biological activity and industrial use |
Properties
Molecular Formula |
C12H10O5 |
---|---|
Molecular Weight |
234.20 g/mol |
IUPAC Name |
methyl 6-methoxy-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C12H10O5/c1-15-8-3-4-10-7(5-8)6-9(11(13)16-2)12(14)17-10/h3-6H,1-2H3 |
InChI Key |
IZMKHCHDPKJZSL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)OC |
Origin of Product |
United States |
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